molecular formula C20H24N2O3S B4396753 N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide

Cat. No.: B4396753
M. Wt: 372.5 g/mol
InChI Key: AUXPZZJRVJKKQD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide is an organic compound that features a benzamide core substituted with an anilinosulfonyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide typically involves the following steps:

    Formation of the anilinosulfonyl intermediate: This step involves the reaction of aniline with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the anilinosulfonyl intermediate.

    Coupling with 2-methylbenzoic acid: The anilinosulfonyl intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Cyclohexylation: Finally, the benzamide is reacted with cyclohexylamine to introduce the cyclohexyl group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide, potentially leading to amines.

    Substitution: Substituted benzamides with different functional groups replacing the anilinosulfonyl group.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The anilinosulfonyl group may play a crucial role in binding to the active site of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(anilinosulfonyl)-N-cyclohexyl-2-methylbenzenesulfonamide
  • 5-(anilinosulfonyl)-N-cyclohexyl-2-methylbenzylamine
  • 5-(anilinosulfonyl)-N-cyclohexyl-2-methylbenzyl alcohol

Uniqueness

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the anilinosulfonyl and cyclohexyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-5-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-12-13-18(26(24,25)22-17-10-6-3-7-11-17)14-19(15)20(23)21-16-8-4-2-5-9-16/h3,6-7,10-14,16,22H,2,4-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXPZZJRVJKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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